

The STING Signaling Pathway: A Structural Perspective

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Compound of Interest

Compound Name: *STING agonist-14*

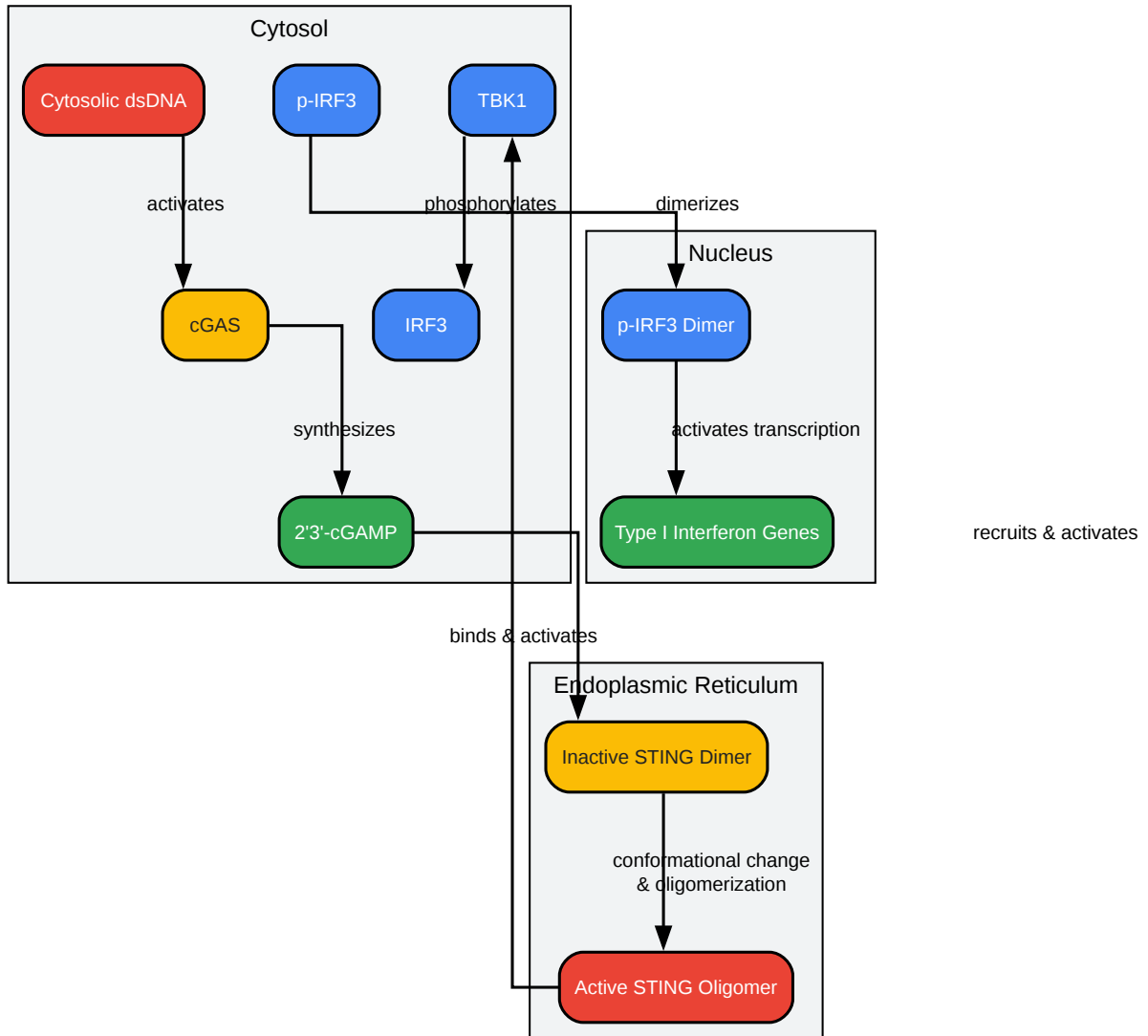
Cat. No.: *B8135554*

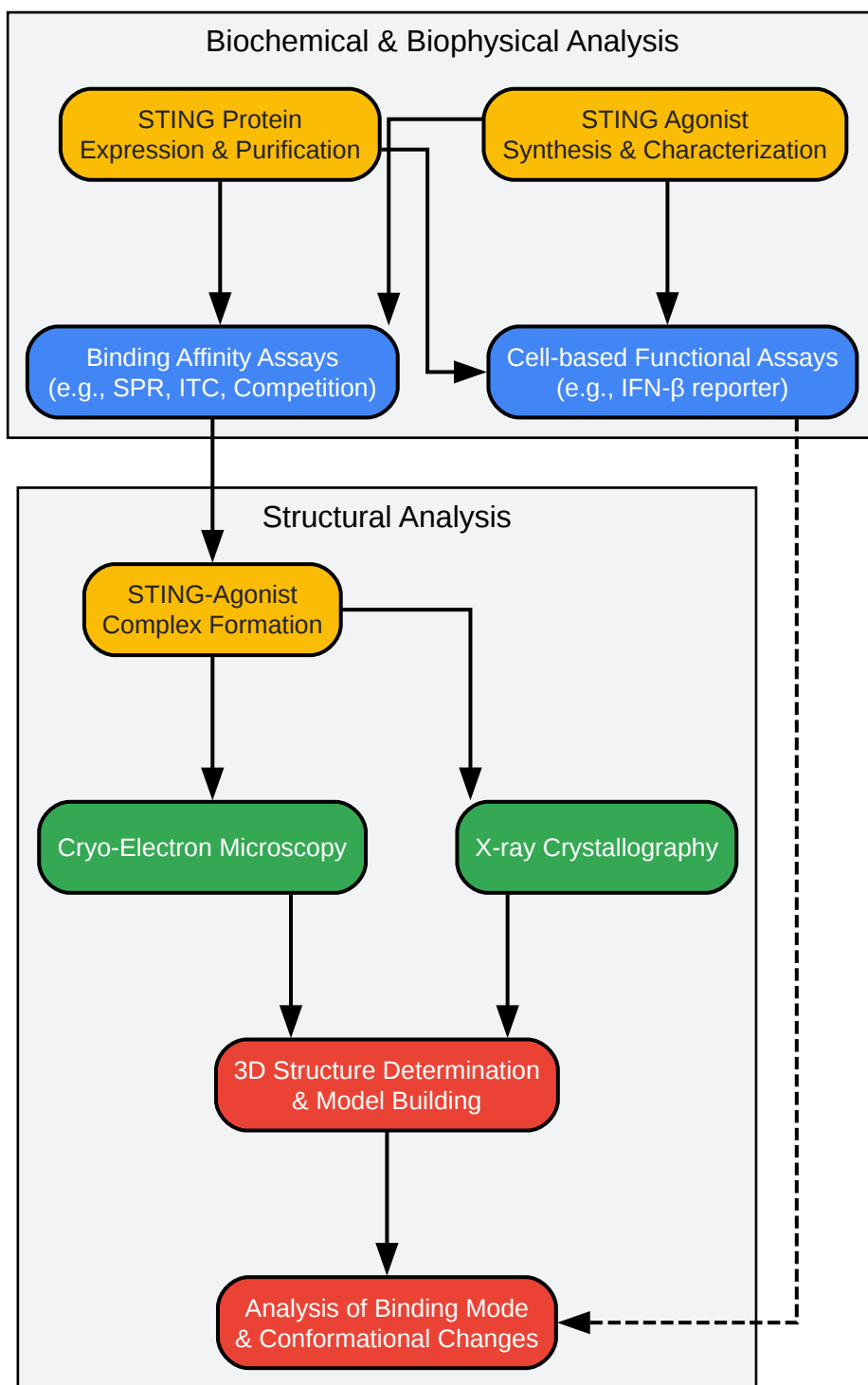
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The STING protein is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral or bacterial infection and cellular damage.[1][2] Under basal conditions, STING resides as a dimer in the endoplasmic reticulum (ER) membrane.[1] The activation of the STING pathway is a multi-step process initiated by the binding of an agonist, leading to a cascade of conformational changes and downstream signaling events.

The canonical activation of STING is triggered by the binding of cyclic GMP-AMP (cGAMP), which is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon detecting cytosolic double-stranded DNA.[1][3] The binding of cGAMP to the ligand-binding domain (LBD) of the STING dimer induces a significant conformational change. This structural rearrangement involves a 180° rotation of the LBD relative to the transmembrane domain, leading to the formation of STING tetramers and higher-order oligomers. This oligomerization is a critical step for the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to drive the expression of type I interferons and other pro-inflammatory cytokines.

Below is a diagram illustrating the STING signaling pathway upon agonist binding.





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References

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- [2. STING Agonists as Cancer Therapeutics - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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